molecular formula C18H18ClN3O3 B11111430 (3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11111430
M. Wt: 359.8 g/mol
InChI Key: FNBLWIFSHFDCRV-SRZZPIQSSA-N
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Description

“(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide” is a fascinating compound with a complex structure. Let’s break it down:

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. Unfortunately, specific literature on its synthesis is scarce. we can infer that it likely proceeds through a condensation reaction between an aldehyde or ketone and a hydrazine derivative. The chloro and hydroxy substituents add complexity to the synthesis.

Industrial Production Methods: As of now, there are no well-documented industrial-scale methods for producing this compound. Research in this area is limited, and further investigations are needed to establish efficient large-scale synthesis routes.

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes could modify the hydroxy and carbonyl groups.

    Reduction: Reduction reactions might affect the hydrazone functionality.

    Substitution: Substituents (such as chlorine) could be replaced under appropriate conditions.

Common Reagents and Conditions:

    Hydrazine derivatives: Used for the initial condensation step.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Acidic or basic conditions: To facilitate substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Potential products include hydrazone derivatives, hydroxy-substituted naphthalenes, and other intermediates.

Scientific Research Applications

Chemistry:

    Hydrazone chemistry: Understanding the reactivity and applications of hydrazones.

    Organic synthesis: Exploring novel routes for constructing complex molecules.

Biology and Medicine:

    Bioconjugation: Hydrazones are used for linking biomolecules (e.g., proteins, peptides) to drugs or imaging agents.

    Drug discovery: Investigating potential pharmacological properties.

Industry:

    Dyes and pigments: The compound’s chromophoric properties may find applications in colorants.

    Materials science: Potential use in functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to elucidate its interactions with biological targets and pathways.

Comparison with Similar Compounds

Unfortunately, due to limited data, we cannot directly compare this compound with similar ones. its unique structure warrants further investigation.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide

InChI

InChI=1S/C18H18ClN3O3/c1-11(21-22-18(25)13-6-3-4-9-16(13)23)10-17(24)20-15-8-5-7-14(19)12(15)2/h3-9,23H,10H2,1-2H3,(H,20,24)(H,22,25)/b21-11+

InChI Key

FNBLWIFSHFDCRV-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2O)/C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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